

relative stability of cyclocarbon versus other cyclo[n]carbon molecules

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclo[18]carbon*

Cat. No.: *B1256028*

[Get Quote](#)

The Stability of Cyclocarbons: A Comparative Guide for Researchers

Introduction

The successful synthesis and characterization of various cyclo[n]carbons, particularly the aromatic cyclo[1]carbon, have invigorated the field of synthetic carbon allotropes. These monocyclic rings of sp-hybridized carbon atoms present unique electronic and structural properties that are of significant interest to researchers in materials science, electronics, and drug development. A critical aspect for the practical application of these novel molecules is their relative stability. This guide provides an objective comparison of the stability of different cyclo[n]carbon molecules, supported by experimental and computational data. We delve into the structural, electronic, and thermodynamic factors influencing their stability and provide detailed experimental protocols for their synthesis.

Relative Stability of Cyclo[n]carbons: An Overview

The stability of cyclo[n]carbons is a complex interplay of ring strain, aromaticity, and electronic structure. Generally, cyclic structures are energetically more stable than their linear carbon chain counterparts.^[2] However, the stability within the cyclo[n]carbon family varies significantly with the number of carbon atoms (n).

Early predictions suggested that cyclo[1]carbon would be the smallest relatively stable cyclocarbon, with a computed strain energy of 72 kcal/mol.^[2] More recent calculations using

advanced theoretical models have refined this value to approximately 61.7 kcal/mol.[3] A general relationship for the strain energy (SE) of even-numbered cyclo[2n]carbons has been proposed as $SE = 555.0 * n^{-1}$ kcal·mol⁻¹.[3]

For smaller cyclocarbons (up to n=22), a nonradical nature and considerable singlet-triplet energy gaps (often exceeding 20 kcal/mol) contribute to their stability.[2] The stability of smaller cyclocarbons also exhibits an oscillatory pattern, with those conforming to Hückel's rule for aromaticity ($n = 4m+2$) being more stable than those with 4m carbons.[2] However, this distinction based on aromaticity diminishes with increasing ring size. Computational studies suggest that for larger cyclocarbons ($n \geq 24$), both aromatic and anti-aromatic characteristics are minimal, and they are better described as non-aromatic.[2]

Odd-numbered cyclo[n]carbons have also been synthesized and are predicted to be less stable than their even-numbered neighbors.[4][5] Their electronic ground states are often triplets, and they exhibit unique alternating aromaticity.[6][7][8]

Quantitative Comparison of Cyclocarbon Properties

To facilitate a direct comparison, the following tables summarize key computational and experimental data on the stability and electronic properties of various cyclo[n]carbon molecules.

Cyclocarbon (n)	Strain Energy (kcal/mol)	Singlet-Triplet Gap (ΔE_{ST}) (kcal/mol)	Aromaticity/Electronic Nature	Reference(s)
Even-Numbered				
C10	-	> 20 (predicted)	Aromatic ($4n+2$)	[2]
C12	-	-	Anti-aromatic ($4n$)	[9]
C14	-	> 20 (predicted)	Aromatic ($4n+2$)	[2]
C16	-	-	Anti-aromatic ($4n$)	[10]
C18	61.7 - 72	> 20	Aromatic ($4n+2$), Polyynic	[2][3]
C20	-	-	Anti-aromatic ($4n$)	[9]
C22	-	> 20 (predicted)	Aromatic ($4n+2$)	[2]
C32	-	-	Anti-aromatic (ring current: -4.6 nA T ⁻¹)	[10]
>C50	Decreases with n	-	Non-aromatic	[10]
Odd-Numbered				
C13	-	-8.5 (Triplet ground state)	Open-shell triplet, Kinked geometry	[4][5][6]
C13-C49	-	4 - 5.6	Generally triplet ground state	[6][7]
C29	-	-21.2 (Triplet ground state)	Triplet ground state	[6]

Table 1: Comparative Stability and Electronic Properties of Cyclo[n]carbons.

Precursor Molecule	Target Cyclocarbon	Yield (%)	Experimental Conditions	Reference(s)
$C_{24}O_6$	C_{18}	~13	Tip-induced decarbonylation on $NaCl/Cu(111)$ at 5 K	[11][12]
$C_{18}Br_6$	C_{18}	~64	Tip-induced debromination on $NaCl/Cu(111)$ at 5 K	[11][13]
Halogenated precursors	C_{12}, C_{20}	-	On-surface retro-Bergman ring-opening	[9]
Decachlorofluorone	C_{13}	-	Tip manipulation on $NaCl/Au(111)$	[4][5]
C_{10}	C_{20}, C_{30}	-	Tip-induced coupling and ring-opening	[14][15]

Table 2: Precursors and Yields for On-Surface Synthesis of Cyclo[n]carbons.

Experimental Protocols

The majority of experimentally realized cyclocarbons have been synthesized and characterized using on-surface techniques under ultra-high vacuum (UHV) and at cryogenic temperatures.

On-Surface Synthesis of Cyclo[1]carbon from $C_{18}Br_6$

This method has demonstrated a significantly higher yield for producing cyclo[1]carbon compared to the use of a cyclocarbon oxide precursor.[11][13]

1. Substrate Preparation:

- A $Cu(111)$ single crystal is cleaned by standard sputtering and annealing cycles in UHV.

- A bilayer of sodium chloride (NaCl) is grown on the cold Cu(111) surface (held at ~5 K) by thermal evaporation of NaCl. The NaCl layer acts as an insulating substrate, decoupling the precursor molecules and the final cyclocarbon from the reactive metal surface.[11][16]

2. Precursor Deposition:

- The $C_{18}Br_6$ precursor is thermally sublimed from a Knudsen cell onto the cold NaCl/Cu(111) substrate.[11] A sub-monolayer coverage is targeted to ensure individual molecules are well-separated.

3. Tip-Induced Debromination:

- A low-temperature scanning tunneling microscope (STM) and atomic force microscope (AFM) are used for both manipulation and characterization at 5 K.[11][16]
- The STM tip, often functionalized with a single carbon monoxide (CO) molecule to enhance imaging resolution, is positioned over a $C_{18}Br_6$ molecule.
- Voltage pulses (typically around +2 to +3 V) are applied to the molecule via the STM tip.[11][17] This induces the sequential dissociation of the bromine atoms.
- The process is monitored by acquiring STM and AFM images between manipulation steps.

4. Characterization:

- High-resolution AFM with a CO-functionalized tip is used to confirm the structure of the final cyclo[1]carbon molecule. The resulting images reveal a polynic structure with alternating single and triple bonds.[11]

Computational Methodology for Stability Analysis

Computational studies are crucial for predicting the stability and properties of cyclocarbons. A common approach involves:

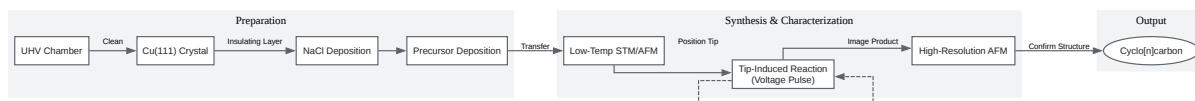
1. Geometry Optimization:

- The molecular structures of the lowest singlet and triplet states of the cyclo[n]carbons are optimized using density functional theory (DFT).[7] Functionals with a significant amount of

Hartree-Fock exchange, such as BHandHLYP, are often employed as they have been shown to correctly predict the polyynic structures of even-numbered cyclocarbons.[7]

- For more accurate descriptions, especially for systems with strong static correlation, multireference methods like the complete active space self-consistent field (CASSCF) are used.[6][7]

2. Energy Calculations:


- Single-point energy calculations are performed on the optimized geometries to determine the relative energies of different isomers and electronic states (e.g., singlet vs. triplet).[6]
- Strain energies are often calculated by comparing the energy of the cyclic molecule to a suitable strain-free reference.[3]

3. Aromaticity Analysis:

- Aromaticity is typically assessed by calculating magnetically induced current densities (MICDs) using methods like the gauge-including magnetically induced currents (GIMIC) method.[10] Diatropic currents indicate aromaticity, while paratropic currents suggest anti-aromaticity.

Logical Workflow and Visualization

The on-surface synthesis of cyclocarbons from molecular precursors follows a clear logical progression. This workflow can be visualized to illustrate the key steps and their relationships.

[Click to download full resolution via product page](#)

Caption: Workflow for the on-surface synthesis of cyclo[n]carbons.

Conclusion

The relative stability of cyclo[n]carbons is a determining factor for their synthesis and potential applications. While cyclo[1]carbon stands out as a remarkably stable aromatic species, ongoing research is continually pushing the boundaries, with the successful synthesis of both smaller, more strained rings and larger, non-aromatic structures. The on-surface synthesis approach, coupled with advanced computational modeling, provides a powerful platform for exploring this fascinating class of carbon allotropes. The data and protocols presented in this guide offer a valuable resource for researchers aiming to understand and harness the unique properties of cyclocarbons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemrxiv.org [chemrxiv.org]
- 2. Cyclocarbon - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The odd-number cyclo[13]carbon and its dimer, cyclo[26]carbon for Science - IBM Research [research.ibm.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Odd-Number Cyclo[n]Carbons Sustaining Alternating Aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. On-surface synthesis and characterization of anti-aromatic cyclo[12]carbon and cyclo[20]carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]
- 12. xuweilab.tongji.edu.cn [xuweilab.tongji.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. uu.diva-portal.org [uu.diva-portal.org]
- 17. Cyclo[18]carbon Formation from C18Br6 and C18(CO)6 Precursors - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [relative stability of cyclocarbon versus other cyclo[n]carbon molecules]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1256028#relative-stability-of-cyclocarbon-versus-other-cyclo-n-carbon-molecules>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com